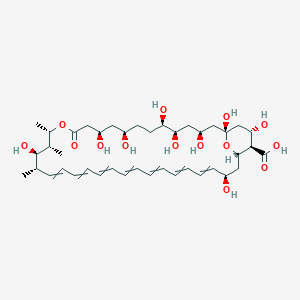

Amphoteronolide B

Overview

Description

Amphoteronolide B is a polyene macrolide antibiotic produced by the bacterium Streptomyces nodosus. It is a crucial intermediate in the biosynthesis of Amphotericin B, a widely used antifungal agent. This compound itself exhibits significant biological activity and serves as a valuable compound in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Amphoteronolide B involves several steps, starting from simple organic molecules. The process typically includes the formation of a macrolactone ring and the introduction of multiple double bonds. Key steps in the synthesis include:

Formation of the macrolactone ring: This is achieved through macrolactonization reactions, often using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Introduction of double bonds: This involves the use of Wittig reactions or Horner-Wadsworth-Emmons reactions to introduce the polyene structure.

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation processes using Streptomyces nodosus. The fermentation conditions are optimized to maximize the yield of this compound, including the use of specific growth media, temperature control, and aeration.

Chemical Reactions Analysis

Types of Reactions: Amphoteronolide B undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.

Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, altering its biological activity.

Substitution: Substitution reactions can introduce different functional groups into the molecule, modifying its properties.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation products: Epoxides, hydroxylated derivatives.

Reduction products: Saturated macrolides.

Substitution products: Various functionalized derivatives.

Scientific Research Applications

Amphoteronolide B has numerous applications in scientific research:

Chemistry: It serves as a key intermediate in the synthesis of Amphotericin B and other polyene macrolides.

Biology: this compound is used to study the biosynthesis of macrolide antibiotics and the genetic regulation of secondary metabolite production.

Medicine: Research on this compound contributes to the development of new antifungal agents and the improvement of existing therapies.

Industry: It is used in the production of Amphotericin B and other related compounds, which are essential in treating fungal infections.

Mechanism of Action

Amphoteronolide B exerts its effects by binding to sterols in the cell membranes of fungi, primarily ergosterol. This binding disrupts the membrane structure, creating pores that allow the leakage of essential cellular components, leading to cell death. The molecular targets include ergosterol and other membrane sterols, and the pathways involved are related to membrane integrity and ion homeostasis.

Comparison with Similar Compounds

Amphotericin B: A closely related compound with a similar structure and mechanism of action but with additional functional groups that enhance its antifungal activity.

Nystatin: Another polyene macrolide with similar antifungal properties but differing in its spectrum of activity and toxicity profile.

Natamycin: A polyene macrolide used primarily in the food industry as a preservative, with a different spectrum of activity compared to Amphoteronolide B.

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of Amphotericin B. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial applications. Its ability to bind to sterols and disrupt cell membranes is a key feature that distinguishes it from other antifungal agents.

Properties

IUPAC Name |

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-1,3,5,6,9,11,17,33,37-nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H62O14/c1-26-16-14-12-10-8-6-4-5-7-9-11-13-15-17-29(42)22-36-38(40(51)52)35(48)25-41(53,55-36)24-32(45)21-34(47)33(46)19-18-30(43)20-31(44)23-37(49)54-28(3)27(2)39(26)50/h4-17,26-36,38-39,42-48,50,53H,18-25H2,1-3H3,(H,51,52)/t26-,27-,28-,29-,30+,31+,32-,33+,34+,35-,36-,38+,39+,41+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOPKRGFUUMVSHY-ZQCSYNFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C=CC=CC=CC=CC=CC=CC=C[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H62O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910115 | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

778.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106799-07-9 | |

| Record name | Amphoteronolide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106799079 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,6,9,11,17,33,37-Nonahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.